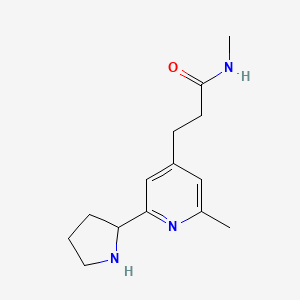

N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide

Description

This compound features a pyridine core substituted with a methyl group at position 2 and a pyrrolidine ring at position 6. The propanamide side chain includes an N-methyl group, enhancing metabolic stability and modulating lipophilicity.

Properties

IUPAC Name |

N-methyl-3-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10-8-11(5-6-14(18)15-2)9-13(17-10)12-4-3-7-16-12/h8-9,12,16H,3-7H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXSMCSBONRABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2CCCN2)CCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring followed by the introduction of the pyrrolidine group. The final step involves the attachment of the propanamide group through amide bond formation. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to various receptors or enzymes, modulating their activity. This binding can influence signaling pathways and biochemical processes within cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity : The trifluoromethyl group in 3q reduces yield (17%) due to steric and electronic challenges during synthesis, whereas simpler phenyl groups (e.g., 3n) achieve higher yields (73%) . The pyrrolidine group in the target compound may similarly impact synthetic efficiency.

- Amide Linkage : All compounds feature an amide bond critical for target binding. The N-methyl group in the target compound may reduce hydrogen-bonding capacity compared to unmethylated analogs like 3n–3q.

Physicochemical Properties

Analysis :

Metabolic Stability

- Amide Bonds : All compounds are susceptible to hydrolysis, but N-methylation in the target compound may slow degradation compared to unmethylated analogs.

- Pyrrolidine vs. Aromatic Rings : Pyrrolidine’s saturated structure reduces cytochrome P450-mediated oxidation risk relative to 3n’s indole or 3q’s trifluoromethylphenyl groups.

Biological Activity

N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide, with CAS number 1361116-66-6, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and neuropharmacological properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 247.34 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrolidine and pyridine structures. For instance, various derivatives have shown significant antibacterial and antifungal activity against a range of pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that modifications in the structure can enhance the bioactivity of the compound against both Gram-positive and Gram-negative bacteria as well as fungi .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related compounds has shown that pyrrolidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function .

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound against resistant strains of bacteria. The findings indicated that certain substitutions on the pyridine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .

- Neuropharmacological Assessment : In a pharmacological study assessing the effects of pyrrolidine derivatives on neuroinflammation, it was found that compounds similar to this compound exhibited anti-inflammatory properties in neuronal cultures, indicating potential for treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.